molecular formula C5H4IN5 B1412627 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole CAS No. 2092431-39-3

3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole

Cat. No.: B1412627
CAS No.: 2092431-39-3
M. Wt: 261.02 g/mol
InChI Key: LKNRJUZTXTVMNI-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole is a heterocyclic compound that features a unique combination of iodine, pyrazole, and triazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of similar compounds has been explored. Notably, 1,2,4-Oxadiazole, 3-(1,3-benzodioxol-5-yl)-5-[(4-iodo-1H-pyrazol-1-yl) methyl]- exhibited strong interactions with the target proteins .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-Iodo-1H-pyrazole is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds have been suggested. Imidazole, a similar compound, has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties .

Preparation Methods

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole typically involves the reaction of 4-iodo-1H-pyrazole with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole include other heterocyclic compounds such as imidazole, pyrazole, and triazole derivatives. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, imidazole derivatives are known for their broad range of biological activities, including antibacterial and antifungal properties .

List of Similar Compounds

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(4-iodopyrazol-1-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-4-1-9-11(2-4)5-7-3-8-10-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRJUZTXTVMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C2=NC=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole
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3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole
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3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole
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3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole
Reactant of Route 5
3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole
Reactant of Route 6
3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole

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